N-Hydroxy-2-phenylacetamide

Description

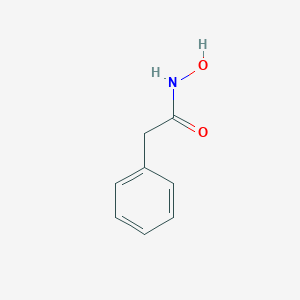

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOQLQZHRCEVOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277490 |

Source

|

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-97-2 |

Source

|

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenylacetohydroxamic Acid: A Technical Guide to Its Chemical Biology and Therapeutic Potential

Introduction

Phenylacetohydroxamic acid (PAHA) represents a foundational scaffold in the design of metalloenzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors. As a simple derivative of phenylacetic acid, its structure embodies the key pharmacophoric features required for the chelation of the zinc ion within the active site of these enzymes. This technical guide provides an in-depth exploration of the chemical structure, synthesis, and characterization of PAHA. Furthermore, it delves into its mechanism of action as an HDAC inhibitor, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. While specific experimental data for phenylacetohydroxamic acid is not extensively available in the public domain, this guide synthesizes information from closely related analogs and general principles of hydroxamic acid chemistry to provide a robust framework for its study and application.

Physicochemical Properties and Structural Analysis

Phenylacetohydroxamic acid is a solid at room temperature. Its core structure consists of a phenyl ring attached to an acetyl group, which is further functionalized with a hydroxamic acid moiety (-CONHOH).

| Property | Data (Phenylacetic Acid) | Inferred Properties for Phenylacetohydroxamic Acid |

| Appearance | White crystalline solid. | Expected to be a white to off-white crystalline solid. |

| Molecular Formula | C₈H₈O₂ | C₈H₉NO₂ |

| Molecular Weight | 136.15 g/mol | 151.16 g/mol |

| Melting Point | 76-77 °C | Expected to be higher than phenylacetic acid due to the potential for increased hydrogen bonding from the hydroxamic acid group. |

| Solubility | Sparingly soluble in water (15 g/L); soluble in ethanol and ether. | The hydroxamic acid moiety may slightly increase water solubility compared to phenylacetic acid, but it is still expected to be more soluble in organic solvents like methanol, ethanol, and DMSO. |

The Hydroxamic Acid Functional Group

The hydroxamic acid functional group is the cornerstone of PAHA's biological activity. It is a weak acid and exists as a mixture of keto and enol tautomers, with the keto form generally being more stable. The key feature of this group is its ability to act as a bidentate chelator for metal ions, particularly the Zn²⁺ ion found in the active site of zinc-dependent enzymes like HDACs.

Synthesis of Phenylacetohydroxamic Acid

The synthesis of phenylacetohydroxamic acid typically proceeds from a phenylacetic acid derivative, most commonly an ester such as ethyl phenylacetate. The general strategy involves the reaction of the ester with hydroxylamine in the presence of a base.

General Two-Step Synthesis Protocol

This protocol outlines a general and reliable method for the synthesis of phenylacetohydroxamic acid, starting from phenylacetic acid.

Step 1: Esterification of Phenylacetic Acid to Ethyl Phenylacetate

This initial step converts the carboxylic acid to an ester, which is more reactive towards hydroxylamine.

-

Reaction: Phenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

-

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible and is driven to completion by using an excess of ethanol or by removing the water formed during the reaction.

Step 2: Conversion of Ethyl Phenylacetate to Phenylacetohydroxamic Acid

This is the key step where the hydroxamic acid moiety is formed.

-

Reaction: Ethyl phenylacetate is treated with a solution of hydroxylamine hydrochloride and a base, such as potassium hydroxide or sodium hydroxide, in a solvent like methanol or ethanol.

-

Rationale: The base deprotonates hydroxylamine, generating the more nucleophilic hydroxylamine free base. This then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydroxamic acid and the release of ethanol. The reaction is typically carried out at room temperature or with gentle heating.

Experimental Protocol: Synthesis of Phenylacetohydroxamic Acid

Materials:

-

Ethyl Phenylacetate

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized Water

-

Hydrochloric Acid (HCl, for acidification)

-

Ethyl Acetate (for extraction)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in methanol. Cool the solution in an ice bath.

-

Base Addition: Slowly add a solution of potassium hydroxide (1.2 equivalents) in methanol to the hydroxylamine solution while stirring. A precipitate of potassium chloride will form.

-

Reaction Initiation: To this mixture, add ethyl phenylacetate (1.0 equivalent) dropwise at 0-5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated KCl.

-

Evaporate the methanol under reduced pressure.

-

Dissolve the residue in deionized water.

-

Cool the aqueous solution in an ice bath and acidify to pH ~8-9 with dilute HCl. The product, phenylacetohydroxamic acid, may precipitate at this stage.

-

-

Purification:

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If the product remains in solution, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Caption: General workflow for the synthesis of Phenylacetohydroxamic Acid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of phenylacetohydroxamic acid is expected to show the following key signals:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the monosubstituted phenyl ring.

-

Methylene Protons: A singlet around δ 3.4-3.6 ppm, integrating to 2 protons, for the -CH₂- group adjacent to the phenyl ring and the carbonyl group.

-

N-H and O-H Protons: Two broad singlets, which are exchangeable with D₂O. The N-H proton is typically found between δ 8.5-9.5 ppm, and the O-H proton can vary widely but is often seen between δ 9.0-11.0 ppm. The exact chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display the following resonances:

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm for the carbonyl carbon of the hydroxamic acid.

-

Aromatic Carbons: Several signals between δ 127-135 ppm for the carbons of the phenyl ring. The ipso-carbon (the carbon attached to the methylene group) will be at the higher end of this range.

-

Methylene Carbon: A signal around δ 40-45 ppm for the -CH₂- carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands for phenylacetohydroxamic acid would include:

-

O-H Stretch: A broad band in the region of 3200-3000 cm⁻¹, characteristic of the hydroxyl group of the hydroxamic acid.

-

N-H Stretch: A medium intensity band around 3300-3100 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene group.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the range of 1680-1630 cm⁻¹, which is characteristic of the carbonyl group in the hydroxamic acid moiety.

-

N-H Bend (Amide II): A band around 1600-1550 cm⁻¹.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for phenylacetohydroxamic acid would be observed at m/z = 151. Key fragmentation patterns would likely involve:

-

Loss of the Hydroxyl Radical: A peak at m/z = 134, corresponding to the loss of ·OH.

-

Formation of the Tropylium Ion: A prominent peak at m/z = 91, which is a characteristic fragment for compounds containing a benzyl group, formed by rearrangement to the stable tropylium cation.

-

Loss of the Hydroxamic Acid Moiety: Fragmentation could lead to the loss of the entire -CONHOH group.

Mechanism of Action: HDAC Inhibition

The primary therapeutic interest in phenylacetohydroxamic acid and its derivatives stems from their activity as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.

The Role of HDACs in Gene Expression

HDACs remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histones. This deacetylation increases the positive charge of the histones, strengthening their electrostatic interaction with the negatively charged phosphate backbone of DNA. The result is a more condensed chromatin structure (heterochromatin), which is generally transcriptionally silent.

By inhibiting HDACs, compounds like PAHA prevent the removal of acetyl groups. This leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure (euchromatin). This open chromatin state allows transcription factors and RNA polymerase to access the DNA, leading to the expression of previously silenced genes.

Caption: Mechanism of HDAC inhibition by Phenylacetohydroxamic Acid.

Molecular Basis of Inhibition

The inhibitory activity of phenylacetohydroxamic acid is attributed to the ability of its hydroxamic acid group to chelate the zinc ion in the active site of HDAC enzymes. The interaction is thought to involve the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid coordinating with the Zn²⁺ ion, effectively blocking the catalytic activity of the enzyme. The phenylacetyl group serves as a "cap" that interacts with the surface of the enzyme, contributing to the binding affinity.

Therapeutic Implications

The dysregulation of HDAC activity is implicated in various diseases, particularly cancer. Overexpression of certain HDAC isoforms can lead to the silencing of tumor suppressor genes, promoting cell proliferation and survival. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

While phenylacetohydroxamic acid itself is a relatively simple and non-selective HDAC inhibitor, it serves as a crucial lead compound in the development of more potent and isoform-selective inhibitors for therapeutic use.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of compounds like phenylacetohydroxamic acid using a commercially available fluorometric assay kit.

Principle:

The assay measures the activity of HDAC enzymes on a fluorogenic substrate. When the substrate is deacetylated by an active HDAC, it can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity. An inhibitor will reduce the fluorescence signal.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Developer enzyme

-

Test compound (Phenylacetohydroxamic acid)

-

Positive control inhibitor (e.g., Trichostatin A or SAHA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of phenylacetohydroxamic acid in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

-

Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for the control and positive control wells), and the diluted HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Development: Add the developer enzyme to each well to stop the HDAC reaction and initiate the fluorescent signal generation.

-

Final Incubation: Incubate at room temperature for 15-20 minutes, protected from light.

-

Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

An In-depth Technical Guide to the Synthesis of N-Hydroxy-2-phenylacetamide

Introduction

N-Hydroxy-2-phenylacetamide, also known as phenylacetohydroxamic acid, is a key organic molecule and a structural motif found in a variety of biologically active compounds.[1] Its derivatives are of significant interest to the pharmaceutical industry, particularly in the development of enzyme inhibitors, such as metalloproteinase inhibitors, due to the hydroxamic acid functional group's ability to chelate metal ions in enzyme active sites.[2] This guide provides a comprehensive overview of the primary synthetic pathways to N-Hydroxy-2-phenylacetamide, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Primary Synthesis Pathway: Acylation of Hydroxylamine

The most prevalent and direct method for synthesizing N-Hydroxy-2-phenylacetamide is through the acylation of hydroxylamine with a derivative of phenylacetic acid.[3] This approach can be broadly categorized into two main strategies: the use of an activated carboxylic acid derivative or the direct coupling of the carboxylic acid with hydroxylamine using a coupling agent.

Strategy 1: Acylation using Phenylacetyl Chloride

This classic method involves the reaction of a highly reactive acyl chloride with hydroxylamine. The high electrophilicity of the acyl chloride carbonyl carbon makes it susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of phenylacetyl chloride.[4]

-

Tetrahedral Intermediate Formation: This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[4]

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, such as an excess of hydroxylamine or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final N-Hydroxy-2-phenylacetamide product and a salt (e.g., triethylammonium chloride).

Visualizing the Pathway

Caption: General reaction scheme for the synthesis of N-Hydroxy-2-phenylacetamide from phenylacetyl chloride.

Experimental Protocol

Materials:

-

Phenylacetyl chloride

-

Hydroxylamine hydrochloride

-

Triethylamine (TEA) or Sodium Bicarbonate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a mixture of water and the chosen organic solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a base, such as triethylamine or a solution of sodium bicarbonate, to neutralize the hydrochloride and generate free hydroxylamine in situ. It is crucial to maintain the temperature at 0°C during this exothermic neutralization.

-

In a separate flask, dissolve phenylacetyl chloride in the same anhydrous organic solvent.

-

Add the phenylacetyl chloride solution dropwise to the cold hydroxylamine solution with vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 5-10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, monitor by TLC).

-

Work-up:

-

Quench the reaction by adding cold water.

-

If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Strategy 2: Direct Coupling of Phenylacetic Acid

To avoid the use of highly reactive and moisture-sensitive acyl chlorides, direct coupling of phenylacetic acid with hydroxylamine using a coupling agent is a milder and often preferred method.[5]

Causality Behind Experimental Choices

-

Coupling Agents: Reagents like N,N'-Carbonyldiimidazole (CDI)[6] or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used. These agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by hydroxylamine.

-

Solvent: Anhydrous aprotic solvents like THF or DMF are typically used to prevent the hydrolysis of the activated intermediate.[6]

-

Hydroxylamine Source: Hydroxylamine hydrochloride is commonly used, requiring the addition of a base to liberate the free hydroxylamine.[6]

Experimental Protocol (using CDI)

This protocol is adapted from a general procedure for hydroxamic acid synthesis using CDI.[6]

Materials:

-

Phenylacetic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous Tetrahydrofuran (THF)

-

5% aqueous Potassium bisulfate (KHSO₄)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve phenylacetic acid (1.0 eq) in dry THF in a round-bottom flask.

-

Add CDI (1.5 eq) to the solution and stir the reaction mixture at room temperature for 1 hour. This period allows for the formation of the acyl-imidazole intermediate.

-

Add powdered hydroxylamine hydrochloride (2.0 eq) to the mixture.

-

Stir the resulting mixture overnight (approximately 16 hours) at room temperature.

-

Work-up:

-

Dilute the mixture with 5% aqueous KHSO₄.

-

Extract the product with ethyl acetate (2x).

-

Combine the organic phases and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude N-Hydroxy-2-phenylacetamide.

-

Comparative Data

| Method | Starting Material | Reagents | Typical Yield | Pros | Cons |

| Acyl Chloride | Phenylacetyl chloride | NH₂OH·HCl, Base (e.g., TEA) | Good to Excellent | High reactivity, fast reaction | Moisture sensitive starting material, potential for side reactions |

| CDI Coupling | Phenylacetic acid | CDI, NH₂OH·HCl | Good | Milder conditions, avoids acyl chloride | Longer reaction time, CDI can be moisture sensitive |

| EDCI Coupling | Phenylacetic acid | EDCI, NH₂OH·HCl, Base | Good to Excellent | High efficiency, water-soluble byproduct (EDU) | Cost of reagent |

Purification and Characterization

For applications in drug development, high purity of the final compound is essential.

Purification

Recrystallization is the most common method for purifying crude N-Hydroxy-2-phenylacetamide.

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., an ethanol/water or ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized N-Hydroxy-2-phenylacetamide should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, and the exchangeable N-OH proton.

-

¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: Key stretches to observe include the N-OH, C=O (amide), and C-H bonds of the phenyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Overall Synthesis and Purification Workflow

Caption: Workflow from starting materials to pure, characterized N-Hydroxy-2-phenylacetamide.

Conclusion

The synthesis of N-Hydroxy-2-phenylacetamide is a well-established process in organic chemistry, pivotal for the generation of various pharmaceutical leads. The choice between the acyl chloride method and direct coupling strategies depends on factors such as scale, available reagents, and sensitivity of other functional groups in more complex substrates. The direct coupling method using agents like CDI offers a milder, operationally simpler, and often safer alternative to the traditional acyl chloride route.[6] Rigorous purification and thorough characterization are paramount to ensure the quality required for research and drug development applications.

References

-

Methods for Hydroxamic Acid Synthesis. PubMed Central - NIH. [Link]

-

Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole: Exploring the Efficiency of the Method. Taylor & Francis Online. [Link]

-

Synthesis - Coordination Chemistry of Hydroxamic Acids. WordPress.com. [Link]

-

Synthesis of Hydroxamic Acids by Using the Acid Labile O-2-Methylprenyl Protecting Group. SYNLETT. [Link]

-

N-hydroxy-2-phenylacetamide | C8H9NO2 | CID 220184. PubChem - NIH. [Link]

-

reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

Sources

- 1. N-hydroxy-2-phenylacetamide | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. tbaines3.wordpress.com [tbaines3.wordpress.com]

- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

N-Hydroxy-2-phenylacetamide CAS number 5330-97-2

An In-depth Technical Guide to N-Hydroxy-2-phenylacetamide (CAS 5330-97-2): Synthesis, Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Hydroxy-2-phenylacetamide (CAS 5330-97-2), a molecule of significant interest to the scientific and drug development communities. We will delve into its fundamental properties, validated synthesis and analytical protocols, and explore its mechanistic basis for potential therapeutic applications. This document is designed to serve as a foundational resource for researchers initiating projects involving this compound or the broader class of hydroxamic acids.

Core Concepts: Introducing N-Hydroxy-2-phenylacetamide

N-Hydroxy-2-phenylacetamide, also known as phenylacetohydroxamic acid, is a small organic molecule featuring a hydroxamic acid functional group (-C(=O)N-OH) attached to a phenylacetyl scaffold.[1] This structural feature is of paramount importance in medicinal chemistry. The hydroxamic acid moiety is a classic pharmacophore known for its ability to act as a potent bidentate chelator of metal ions. This property makes it a privileged scaffold for designing inhibitors of metalloenzymes, where it can coordinate with catalytic metal ions like zinc (Zn²⁺) in the enzyme's active site.[2][3]

Consequently, N-Hydroxy-2-phenylacetamide is not merely a chemical reagent but a valuable starting point for drug discovery programs. It serves as an important fragment molecule for techniques like fragment-based drug discovery (FBDD), where it can be elaborated upon to develop more potent and selective therapeutic agents.[4] Its potential applications span anti-inflammatory, anti-cancer, and anti-arthritic domains.

Table 1: Physicochemical Properties of N-Hydroxy-2-phenylacetamide

| Property | Value | Source(s) |

| IUPAC Name | N-hydroxy-2-phenylacetamide | [1] |

| CAS Number | 5330-97-2 | [1][3][4][5] |

| Molecular Formula | C₈H₉NO₂ | [1][3][5] |

| Molecular Weight | 151.16 g/mol | [1][3][5] |

| SMILES | C1=CC=C(C=C1)CC(=O)NO | [1][3] |

| Melting Point | 143-145 °C | [5] |

| Storage | 10°C - 25°C, in a well-closed container | [3] |

Synthesis and Purification

The synthesis of N-Hydroxy-2-phenylacetamide is rooted in fundamental organic chemistry principles, primarily nucleophilic acyl substitution. The most reliable and commonly employed strategy involves the conversion of a phenylacetic acid ester to the corresponding hydroxamic acid.

Caption: High-level workflow for the synthesis of N-Hydroxy-2-phenylacetamide.

Causality in Method Selection: Ester vs. Acyl Chloride

While more reactive starting materials like phenylacetyl chloride could be used, the ester-based route is often preferred in a research setting. The reaction of an acyl chloride with hydroxylamine is highly exothermic and can be difficult to control, potentially leading to side products.[6][7] The reaction with an ester is slower and more controlled, typically affording a cleaner product with a more straightforward purification. The use of a base like sodium methoxide is crucial; it deprotonates hydroxylamine hydrochloride to generate the free, more nucleophilic hydroxylamine species required to attack the less reactive ester carbonyl.[8]

Protocol: Synthesis via Ester Hydroxyamination

This protocol describes the conversion of methyl phenylacetate to N-Hydroxy-2-phenylacetamide.

Materials:

-

Methyl phenylacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (CH₃ONa)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.5 equivalents) in anhydrous methanol.

-

Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium methoxide (1.6 equivalents) in methanol. A precipitate of sodium chloride will form. Stir the mixture at 0-5 °C for 30 minutes.

-

Ester Addition: To the cold slurry, add methyl phenylacetate (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the reaction to pH ~6-7 by the slow addition of 1 M HCl. This step neutralizes excess base and protonates the product.

-

Isolation: Remove the methanol under reduced pressure. The resulting residue will contain the product and salts. Add deionized water to dissolve the salts and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-Hydroxy-2-phenylacetamide as a white crystalline solid.

Caption: Chemical transformation in the synthesis of N-Hydroxy-2-phenylacetamide.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Caption: Workflow for the analytical validation of N-Hydroxy-2-phenylacetamide.

Protocol: Purity Determination by RP-HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules like N-Hydroxy-2-phenylacetamide.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 Water:Acetonitrile.

-

Acceptance Criteria: A pure sample should exhibit a single major peak with >95% area under the curve.

Spectroscopic Confirmation

Spectroscopic methods provide definitive structural confirmation.

| Technique | Parameter | Expected Result | Source(s) |

| Mass Spec. (ESI+) | [M+H]⁺ | Expected: 152.0712; Observed: ~152.1 | [1] |

| ¹H NMR (400 MHz) | Chemical Shift (δ) | ~10.5-11.0 ppm (s, 1H, OH), ~8.5-9.0 ppm (s, 1H, NH), ~7.2-7.4 ppm (m, 5H, Ar-H), ~3.4 ppm (s, 2H, CH₂) | N/A |

| ¹³C NMR | Spectral Data | Reference spectra are publicly available for comparison. | [1] |

| GC-MS | Spectral Data | Reference spectra are publicly available for comparison. | [1] |

Biological Activity and Mechanistic Insights

The therapeutic potential of N-Hydroxy-2-phenylacetamide stems directly from its chemical structure, specifically the hydroxamic acid group.

Hypothesized Mechanism: Metalloenzyme Inhibition

Many critical enzymes involved in pathophysiology, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a catalytic Zn²⁺ ion in their active site. The hydroxamic acid moiety of N-Hydroxy-2-phenylacetamide can coordinate this zinc ion in a bidentate fashion, displacing a key water molecule and inactivating the enzyme.[2][3] This inhibitory action forms the basis of its potential use in diseases where these enzymes are dysregulated.

Caption: Chelation of the active site Zn²⁺ ion by a hydroxamic acid inhibitor.

Potential Therapeutic Targets

-

Matrix Metalloproteinases (MMPs): As a metalloprotease inhibitor, N-Hydroxy-2-phenylacetamide has the potential to target MMPs.[3] These enzymes are implicated in tissue remodeling, cancer metastasis, and arthritis.

-

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[3] This is supported by studies on structurally similar molecules, such as N-(2-hydroxyphenyl)acetamide, which demonstrated anti-arthritic and anti-inflammatory effects by reducing levels of IL-1β and TNF-α in animal models.[9]

-

Histone Deacetylases (HDACs): The hydroxamic acid functional group is the hallmark of several approved HDAC inhibitor drugs used in oncology.[10] While not explicitly tested, N-Hydroxy-2-phenylacetamide represents a core scaffold for developing novel HDAC inhibitors.

Safety and Handling

As a research chemical, N-Hydroxy-2-phenylacetamide must be handled with appropriate care by trained personnel.[5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container as recommended.[3]

-

Toxicity Profile: While specific data for this compound is limited, related hydroxamic acids and acetamides are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[12] Assume a similar hazard profile until proven otherwise.

Conclusion

N-Hydroxy-2-phenylacetamide (CAS 5330-97-2) is a synthetically accessible and analytically well-defined compound. Its significance extends beyond its basic chemical properties, positioning it as a highly valuable scaffold and fragment in modern drug discovery. The intrinsic ability of its hydroxamic acid moiety to chelate metalloenzyme active sites provides a strong mechanistic rationale for its exploration as an inhibitor of targets like MMPs and HDACs. This guide provides the foundational protocols and scientific context for researchers to confidently incorporate this promising molecule into their research and development pipelines.

References

-

Methods for Hydroxamic Acid Synthesis. PubMed Central - NIH. Available at: [Link]

-

Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Available at: [Link]

-

Improved Solution- and Solid-Phase Preparation of Hydroxamic Acids from Esters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. Available at: [Link]

- Preparation of hydroxamic acids from esters in solution and on the solid phase. Google Patents.

-

N-hydroxy-2-phenylacetamide | C8H9NO2 | CID 220184. PubChem - NIH. Available at: [Link]

-

N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide. PubChem - NIH. Available at: [Link]

-

CAS RN 5330-97-2 | N-hydroxy-2-phenylacetamide. Hoffman Fine Chemicals. Available at: [Link]

-

N-Hydroxy-2-phenyl-acetamide. Amerigo Scientific. Available at: [Link]

-

2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260. PubChem - NIH. Available at: [Link]

-

2-Hydroxy-N-methyl-N-phenylacetamide. SIELC Technologies. Available at: [Link]

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Available at: [Link]

-

2-hydroxy-N-methyl-2-phenylacetamide | C9H11NO2 | CID 572063. PubChem - NIH. Available at: [Link]

-

Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI. Available at: [Link]

-

N-Phenylglycolhydroxamate | C8H9NO2 | CID 115251. PubChem - NIH. Available at: [Link]

-

Phenylacetamide. Organic Syntheses Procedure. Available at: [Link]

- Method for producing phenylacetamide compound. Google Patents.

-

The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

N-[hydroxy(phenyl)methyl]-2-phenylacetamide | C15H15NO2 | CID 9834673. PubChem - NIH. Available at: [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central - NIH. Available at: [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PubMed Central - NIH. Available at: [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Phenylacetyl Chloride. The Hive. Available at: [Link]

-

Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Nature. Available at: [Link]

-

How can I synthesize phenylacetyl chloride using PCl3?. ResearchGate. Available at: [Link]

Sources

- 1. N-hydroxy-2-phenylacetamide | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]

- 3. N-Hydroxy-2-phenyl-acetamide | 5330-97-2 | FH147414 [biosynth.com]

- 4. nhydroxy2phenylacetamide — TargetMol Chemicals [targetmol.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 11. echemi.com [echemi.com]

- 12. N-Phenylglycolhydroxamate | C8H9NO2 | CID 115251 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Hydroxy-2-phenylacetamide molecular weight

An In-depth Technical Guide to N-Hydroxy-2-phenylacetamide: Physicochemical Properties, Synthesis, and Analysis

Executive Summary: This guide provides a comprehensive technical overview of N-Hydroxy-2-phenylacetamide, a molecule of interest in medicinal chemistry and drug development. While the molecular weight serves as a fundamental identifier, this document extends to its complete physicochemical profile, detailed protocols for its synthesis and characterization, and a discussion of its potential applications. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound, from foundational data to practical laboratory methodologies.

N-Hydroxy-2-phenylacetamide, also known as phenylacetohydroxamic acid, is an organic compound belonging to the class of hydroxamic acids.[1] The structure incorporates a phenylacetamide core, a common motif in various biologically active molecules, and a hydroxamate functional group (-C(=O)N-OH).[1] Hydroxamic acids are known for their metal-chelating properties and their ability to act as enzyme inhibitors, particularly for metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The acetamide portion of the molecule is found in many natural and synthetic compounds with diverse pharmacological activities.[2] This unique combination makes N-Hydroxy-2-phenylacetamide and its derivatives subjects of significant interest in medicinal chemistry for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4]

Core Physicochemical Properties

The foundational physicochemical data for N-Hydroxy-2-phenylacetamide are crucial for its identification, handling, and application in experimental settings. These properties, including its molecular weight, are summarized below.

| Property | Value | Source |

| IUPAC Name | N-hydroxy-2-phenylacetamide | PubChem[1] |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1][5] |

| Monoisotopic Mass | 151.063328530 Da | PubChem[1][5] |

| CAS Number | 5330-97-2 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | |

| Synonyms | Phenylacetohydroxamic acid, NSC-2544 | PubChem[1] |

Structural Identifiers:

-

SMILES: C1=CC=C(C=C1)CC(=O)NO[1]

-

InChI: InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)[1]

-

InChIKey: FPOQLQZHRCEVOT-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis and subsequent confirmation of N-Hydroxy-2-phenylacetamide's identity are fundamental laboratory procedures. The protocols described are designed to be self-validating, ensuring high purity and confirmed structure.

Synthesis Protocol: Preparation from Phenylacetyl Chloride

A common and reliable method for synthesizing N-Hydroxy-2-phenylacetamide is the reaction of phenylacetyl chloride with hydroxylamine hydrochloride in the presence of a base.

Objective: To synthesize N-Hydroxy-2-phenylacetamide with high purity.

Methodology:

-

Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), dissolve hydroxylamine hydrochloride (1.1 equivalents) in a solution of sodium hydroxide (2.2 equivalents) in water. This in situ generation of free hydroxylamine is crucial as it is unstable; the base neutralizes the HCl and drives the reaction.

-

Addition of Acylating Agent: While vigorously stirring the cooled hydroxylamine solution, slowly add a solution of phenylacetyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether or dichloromethane) dropwise. The slow addition and low temperature are essential to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer with cold, dilute HCl to a pH of ~7.

-

Extraction: Extract the product from the aqueous layer using ethyl acetate (3x). The choice of ethyl acetate provides a good balance of polarity for extracting the product while leaving inorganic salts behind.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Caption: General workflow for the synthesis of N-Hydroxy-2-phenylacetamide.

Analytical Characterization Workflow

Confirming the molecular weight and structural integrity of the synthesized compound is paramount. A multi-technique approach ensures the highest level of confidence.

Objective: To confirm the identity, purity, and molecular weight of the synthesized N-Hydroxy-2-phenylacetamide.

Protocols:

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Inject the sample into a mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Interpretation: The resulting mass spectrum should show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated monoisotopic mass (151.063 Da). This directly validates the molecular weight.[1][5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Interpretation: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, and the exchangeable N-OH protons. The ¹³C NMR will confirm the number and type of carbon atoms. The combined data validates the precise atomic connectivity of the structure.[1]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a sample as a KBr pellet or a thin film.

-

Analysis: Obtain the IR spectrum.

-

Data Interpretation: The spectrum should display characteristic absorption bands for the C=O stretch (amide), the N-H/O-H stretch, and C-H stretches of the aromatic ring, confirming the presence of key functional groups.

-

Caption: Workflow for the analytical validation of N-Hydroxy-2-phenylacetamide.

Potential Applications in Drug Development

N-phenylacetamide derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[4] While specific data on N-Hydroxy-2-phenylacetamide is limited, research on structurally similar compounds provides a strong basis for its potential applications:

-

Anti-inflammatory and Analgesic Activity: Many N-phenylacetamide derivatives have been explored for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]

-

Antimicrobial Agents: The acetamide scaffold has been incorporated into molecules designed to combat various bacterial and fungal strains.[2]

-

Anticancer Properties: The hydroxamic acid moiety is a well-known zinc-binding group found in many histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. The potential for N-Hydroxy-2-phenylacetamide to act as a carbonic anhydrase inhibitor, particularly against tumor-associated isoforms, also presents a viable research avenue.[6]

Safety and Handling

Proper handling is essential when working with any chemical compound. Based on data for related acetamides, N-Hydroxy-2-phenylacetamide should be handled with care.

-

GHS Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

N-Hydroxy-2-phenylacetamide is a compound defined by more than its molecular weight of 151.16 g/mol . Its structure, combining a phenylacetamide core with a reactive hydroxamic acid group, makes it a molecule of considerable interest for chemical synthesis and pharmacological research. This guide has provided the essential physicochemical data, robust protocols for its synthesis and validation, and an overview of its potential applications and safety considerations, serving as a foundational resource for scientific professionals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220184, N-hydroxy-2-phenylacetamide. PubChem. [Link]

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 93032893. PubChem. [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 264260, 2-Hydroxy-N-phenylacetamide. PubChem. [Link]

-

SIELC Technologies (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. SIELC Technologies. [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572063, 2-hydroxy-N-methyl-2-phenylacetamide. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9834673. PubChem. [Link]

-

ResearchGate (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-762. National Center for Biotechnology Information. [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2053. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database (2008). Showing metabocard for 2-Phenylacetamide (HMDB0010715). HMDB. [Link]

-

Centers for Disease Control and Prevention (NIOSH). Index of CAS Numbers. CDC. [Link]

Sources

- 1. N-hydroxy-2-phenylacetamide | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to N-Hydroxy-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-2-phenylacetamide, recognized by its IUPAC name, is a hydroxamic acid derivative with significant potential in medicinal chemistry and drug development.[1] Also known by its synonym, phenylacetohydroxamic acid, this molecule belongs to a class of compounds known for their diverse biological activities.[1] The presence of the hydroxamic acid functional group (-CONHOH) is a key structural feature, rendering the molecule capable of acting as a metal chelator, a property that underpins many of its biological effects. This guide provides a comprehensive overview of N-Hydroxy-2-phenylacetamide, including its synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on its role as an anti-inflammatory agent and a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Hydroxy-2-phenylacetamide is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | N-hydroxy-2-phenylacetamide | [1] |

| Synonyms | Phenylacetohydroxamic acid, 2-Phenylacetohydroxamic acid | [1] |

| CAS Number | 5330-97-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Solid (predicted) | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

Synthesis of N-Hydroxy-2-phenylacetamide

The synthesis of N-Hydroxy-2-phenylacetamide can be achieved through several established methods for forming hydroxamic acids. A common and reliable approach involves the reaction of a phenylacetic acid derivative, such as an ester or acid chloride, with hydroxylamine. Below is a representative protocol for the synthesis from ethyl phenylacetate.

Experimental Protocol: Synthesis from Ethyl Phenylacetate

Objective: To synthesize N-Hydroxy-2-phenylacetamide via the reaction of ethyl phenylacetate with hydroxylamine.

Materials:

-

Ethyl phenylacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Distilled water

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a methanolic solution of an equimolar amount of sodium hydroxide or potassium hydroxide, with cooling in an ice bath, to generate free hydroxylamine. The precipitated sodium or potassium chloride can be removed by filtration.

-

Reaction: To the freshly prepared hydroxylamine solution, add ethyl phenylacetate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude N-Hydroxy-2-phenylacetamide.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or ethyl acetate/hexane, to yield the pure N-Hydroxy-2-phenylacetamide.

Caption: General workflow for the synthesis of N-Hydroxy-2-phenylacetamide.

Characterization and Spectroscopic Data

The structural elucidation and purity assessment of N-Hydroxy-2-phenylacetamide are performed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, a singlet for the methylene (-CH₂) protons, and exchangeable broad singlets for the N-H and O-H protons of the hydroxamic acid moiety. A known ¹H NMR spectrum of N-hydroxy-2-phenylacetamide is available. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the phenyl ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching vibrations (broad), the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: While predicted data is readily available, obtaining experimental spectra from databases such as SpectraBase is recommended for definitive characterization.

Biological Activity and Potential Applications in Drug Development

N-Hydroxy-2-phenylacetamide and its derivatives have garnered significant interest due to their potential therapeutic applications, primarily stemming from the chemical reactivity of the hydroxamic acid group.

Anti-inflammatory and Anti-arthritic Activity

Hydroxamic acids, including derivatives of phenylacetic acid, have demonstrated anti-inflammatory properties. Studies on the structurally similar compound, N-(2-hydroxy phenyl) acetamide, have shown promising anti-arthritic and anti-inflammatory activity in animal models of arthritis. This activity is associated with a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, as well as modulation of oxidative stress markers. Although direct studies on N-Hydroxy-2-phenylacetamide are limited, its structural similarity suggests it may possess similar anti-inflammatory potential.

Histone Deacetylase (HDAC) Inhibition

A significant area of research for hydroxamic acids is their role as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in the development and progression of various cancers. Hydroxamic acids act as zinc-chelating moieties that bind to the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This mechanism is the basis for the use of several hydroxamic acid-based drugs, such as Vorinostat (SAHA), in cancer therapy. The phenylacetamide scaffold can serve as a "cap" group that interacts with the surface of the enzyme, influencing potency and selectivity.

Caption: Proposed mechanism of action of N-Hydroxy-2-phenylacetamide as an HDAC inhibitor.

Other Potential Applications

The phenylacetamide scaffold is present in a variety of biologically active molecules, suggesting a broader therapeutic potential for N-Hydroxy-2-phenylacetamide. These include:

-

Antimicrobial and Antifungal Activity: Some hydroxamic acid derivatives have shown efficacy against bacterial and fungal pathogens.

-

Neurological Disorders: Phenylacetamide derivatives have been investigated for their potential as antidepressant and anticonvulsant agents.

Conclusion

N-Hydroxy-2-phenylacetamide is a versatile molecule with a rich chemical profile and significant therapeutic potential. Its synthesis is achievable through established chemical methods, and its structure can be readily characterized by standard spectroscopic techniques. The presence of the hydroxamic acid moiety is central to its biological activity, particularly its potential as an anti-inflammatory agent and a histone deacetylase inhibitor for anticancer applications. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of N-Hydroxy-2-phenylacetamide and its derivatives, paving the way for the development of novel therapeutics for a range of diseases.

References

-

PubChem. N-hydroxy-2-phenylacetamide. National Center for Biotechnology Information. [Link]. Accessed December 30, 2025.

-

NIST. N-Hydroxymethyl-2-phenylacetamide. National Institute of Standards and Technology. [Link]. Accessed December 30, 2025.

-

SpectraBase. N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide. Wiley. [Link]. Accessed December 30, 2025.

- Google Patents. US6281003B1 - Enzymatic synthesis of optically active hydroxamic acids and their conversion to optically active primary amines by a lossen rearrangement. . Accessed December 30, 2025.

-

PubMed. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. National Library of Medicine. [Link]. Accessed December 30, 2025.

-

PubMed Central. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. National Library of Medicine. [Link]. Accessed December 30, 2025.

-

Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]. Accessed December 30, 2025.

-

ResearchGate. The Analytical Applications And Biological Activity of Hydroxamic acids. [Link]. Accessed December 30, 2025.

-

Royal Society of Chemistry. Supporting Information for manuscript b802330a. [Link]. Accessed December 30, 2025.

Sources

Potential biological activity of N-Hydroxy-2-phenylacetamide

An In-depth Technical Guide on the Potential Biological Activity of N-Hydroxy-2-phenylacetamide

Abstract

N-Hydroxy-2-phenylacetamide is a molecule of significant interest within the scientific community, primarily due to its structural features that suggest a range of potential biological activities. This technical guide provides a comprehensive overview of these potential activities, drawing upon existing research on structurally analogous compounds. The primary focus of this document is to explore the potential of N-Hydroxy-2-phenylacetamide as an anti-inflammatory, anti-arthritic, and anti-cancer agent, with a particular emphasis on its potential role as a histone deacetylase (HDAC) inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a robust scientific framework to stimulate and guide future research into this promising compound.

Introduction: Unveiling the Potential of N-Hydroxy-2-phenylacetamide

N-Hydroxy-2-phenylacetamide belongs to the phenylacetamide class of compounds, characterized by a phenyl group attached to an acetamide backbone.[1] Its chemical structure is distinguished by a hydroxamic acid moiety (-C(=O)N(OH)-), a key functional group known to chelate metal ions and a common feature in a class of enzyme inhibitors. While direct and extensive research on N-Hydroxy-2-phenylacetamide is limited, the well-documented biological activities of structurally similar compounds, such as N-(2-hydroxy phenyl) acetamide and other phenylacetamide derivatives, provide a strong basis for predicting its potential therapeutic applications.[2][3] This guide will synthesize the available information on these related compounds to build a comprehensive profile of the potential biological activities of N-Hydroxy-2-phenylacetamide.

Physicochemical Properties of N-Hydroxy-2-phenylacetamide [1]

| Property | Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | N-hydroxy-2-phenylacetamide |

| CAS Number | 5330-97-2 |

Potential Anti-inflammatory and Anti-arthritic Activity

Research on N-(2-hydroxy phenyl) acetamide, a structural analog of N-Hydroxy-2-phenylacetamide, has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models.[4][5] Studies in adjuvant-induced arthritic rats showed that N-(2-hydroxy phenyl) acetamide treatment led to a reduction in paw edema and a decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] Furthermore, the compound was observed to modulate oxidative stress markers, which are often implicated in inflammatory processes.[4]

Given the structural similarities, it is plausible that N-Hydroxy-2-phenylacetamide could exert similar anti-inflammatory and anti-arthritic effects by modulating key inflammatory pathways.

Experimental Protocol: In Vivo Adjuvant-Induced Arthritis Model

This protocol outlines a standard procedure to evaluate the potential anti-arthritic activity of N-Hydroxy-2-phenylacetamide in a rat model.

Materials:

-

Female Sprague Dawley rats (150-200g)

-

Complete Freund's Adjuvant (CFA)

-

N-Hydroxy-2-phenylacetamide

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

ELISA kits for IL-1β and TNF-α

-

Reagents for oxidative stress marker analysis (e.g., nitric oxide, glutathione)

Procedure:

-

Induction of Arthritis: Induce arthritis by injecting 0.1 mL of CFA into the sub-plantar surface of the left hind paw of the rats.

-

Animal Grouping: Divide the animals into the following groups:

-

Normal Control (no CFA, no treatment)

-

Arthritic Control (CFA + vehicle)

-

Treatment Group (CFA + N-Hydroxy-2-phenylacetamide at various doses)

-

Positive Control (CFA + standard anti-arthritic drug, e.g., Indomethacin)

-

-

Drug Administration: Begin treatment on day 11 post-CFA injection and continue for a predefined period (e.g., 21 days). Administer the test compound and vehicle orally once daily.

-

Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., every 3 days) to assess the degree of inflammation.

-

Blood Collection and Analysis: At the end of the treatment period, collect blood samples via cardiac puncture. Separate the serum and plasma.

-

Cytokine Analysis: Quantify the serum levels of IL-1β and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

-

Oxidative Stress Markers: Analyze plasma samples for levels of nitric oxide, peroxide, and glutathione (GSH) using appropriate biochemical assays.

-

Data Analysis: Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Potential Anticancer Activity through Histone Deacetylase (HDAC) Inhibition

The presence of a hydroxamic acid group in N-Hydroxy-2-phenylacetamide is a strong indicator of its potential as a histone deacetylase (HDAC) inhibitor.[6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer drugs.[8] Hydroxamic acid-based compounds are known to act as potent HDAC inhibitors by chelating the zinc ion in the enzyme's active site.[6]

Signaling Pathway of HDAC Inhibition

Inhibition of HDACs leads to the hyperacetylation of histones, which in turn results in a more relaxed chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Proposed signaling pathway of HDAC inhibition by N-Hydroxy-2-phenylacetamide.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay[7][10][11][12][13]

This protocol describes a method to determine the in vitro inhibitory activity of N-Hydroxy-2-phenylacetamide on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)

-

N-Hydroxy-2-phenylacetamide

-

Positive control (e.g., SAHA, Trichostatin A)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of N-Hydroxy-2-phenylacetamide and the positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%. Dilute the recombinant HDAC enzyme and the fluorogenic substrate in HDAC Assay Buffer.

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at approximately 355-360 nm and emission at 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Cytotoxic Activity Against Cancer Cells

The potential of N-Hydroxy-2-phenylacetamide to inhibit HDACs suggests that it may exhibit cytotoxic effects against cancer cells.[9][10][11][12] By inducing cell cycle arrest and apoptosis, HDAC inhibitors can effectively halt the proliferation of malignant cells. The cytotoxic potential of N-Hydroxy-2-phenylacetamide can be evaluated using various in vitro cell-based assays.

Experimental Workflow for Assessing Anticancer Potential

Caption: A streamlined workflow for evaluating the anticancer potential of N-Hydroxy-2-phenylacetamide.

Experimental Protocol: MTT Cell Viability Assay[2][18]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

N-Hydroxy-2-phenylacetamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-Hydroxy-2-phenylacetamide for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Biological Activities of Related Phenylacetamide Derivatives

Due to the limited direct experimental data for N-Hydroxy-2-phenylacetamide, the following table summarizes the reported biological activities of structurally related compounds to provide a comparative context.

| Compound | Biological Activity | Model System | Key Findings | Reference |

| N-(2-hydroxy phenyl) acetamide | Anti-arthritic, Anti-inflammatory | Adjuvant-induced arthritic rats | Reduced paw edema, decreased serum IL-1β and TNF-α | [4][5] |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Anticancer | PC3 (prostate carcinoma) cell line | Showed cytotoxic activity with IC50 values in the micromolar range. | [9] |

| Phenylacetamide Resveratrol derivatives | Antiproliferative, Anti-inflammatory | Breast cancer cell lines (MCF7, MDA-MB231) | Inhibited cell proliferation and induced cell cycle arrest and apoptosis. | [11] |

| Various Phenylacetamide derivatives | Cytotoxicity, Pro-apoptosis | MCF7, MDA-MB468, PC12 cell lines | Induced apoptosis through upregulation of Bax and FasL and activation of caspase 3. | [10][12] |

Conclusion and Future Directions

N-Hydroxy-2-phenylacetamide is a molecule with considerable, yet largely unexplored, therapeutic potential. Its structural characteristics, particularly the presence of a hydroxamic acid moiety, strongly suggest that it may function as a potent inhibitor of histone deacetylases, a well-established target in cancer therapy. Furthermore, the activities of its structural analogs point towards potential anti-inflammatory and anti-arthritic properties.

The experimental protocols and theoretical frameworks provided in this guide offer a clear path for future research. It is recommended that future studies focus on:

-

In vitro validation: Conducting the proposed HDAC inhibition and cell viability assays to confirm the predicted activities of N-Hydroxy-2-phenylacetamide.

-

In vivo efficacy: Progressing to in vivo models of arthritis and cancer to evaluate the therapeutic efficacy and safety profile of the compound.

-

Mechanism of action studies: Delving deeper into the molecular mechanisms underlying its biological effects, including its impact on specific signaling pathways and gene expression profiles.

The exploration of N-Hydroxy-2-phenylacetamide and its derivatives could lead to the development of novel therapeutic agents for a range of diseases, underscoring the importance of continued research in this area.

References

-

Siddiqui, S., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]

-

Reddy, D. S., & Clossen, B. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 85(1), e59. [Link]

-

Talele, N., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 328. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12051. [Link]

-

Khan, H. Y., & La-Thangue, N. B. (2012). Inhibition of Histone Deacetylases. In Histone Deacetylases: Methods and Protocols (pp. 207–219). Humana Press. [Link]

-

Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5858. [Link]

-

ResearchGate. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. [Link]

-